(2-(环己氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

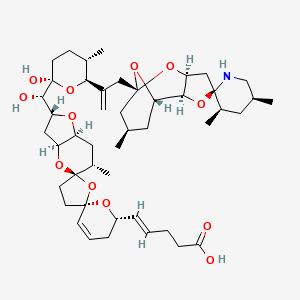

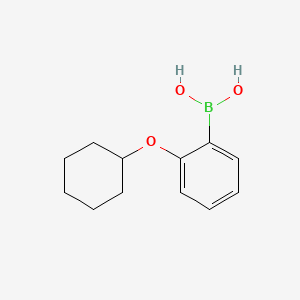

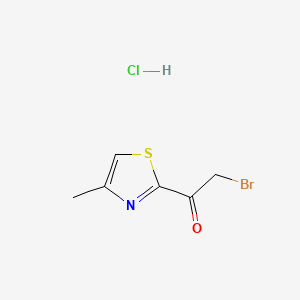

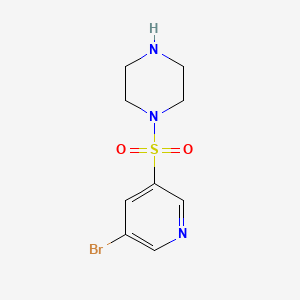

“(2-(Cyclohexyloxy)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C12H17BO3 and a molecular weight of 220.07 . It is a solid compound .

Synthesis Analysis

The synthesis of boronic acid derivatives, including “(2-(Cyclohexyloxy)phenyl)boronic acid”, often involves the addition of organometallic reagents to boranes . A series of modular and functional PBA-BODIPY dyes have been synthesized, demonstrating the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .Molecular Structure Analysis

The molecular structure of “(2-(Cyclohexyloxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl group through an oxygen atom .Chemical Reactions Analysis

Boronic acids, including “(2-(Cyclohexyloxy)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .Physical And Chemical Properties Analysis

“(2-(Cyclohexyloxy)phenyl)boronic acid” is a solid compound . The effect of various polyols on the physical and chemical properties of boronic acids has been studied . The interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .科学研究应用

Photodynamic Therapy for Oral Cancer Cells

Phenyl boronic acid derivatives, such as (2-(Cyclohexyloxy)phenyl)boronic acid, have been used in the development of nanophotosensitizers for photodynamic therapy (PDT) of oral cancer cells . In this application, the compound is incorporated into nanophotosensitizers, which are then used to generate reactive oxygen species (ROS) that are toxic to cancer cells .

Drug Delivery Devices

Boronic acids and their esters, including (2-(Cyclohexyloxy)phenyl)boronic acid, are considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .

Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

(2-(Cyclohexyloxy)phenyl)boronic acid can be used in the preparation of Ni (II) pincer complex and Pd (II) pyridoxal hydrazone metallacycles . These complexes serve as catalysts for the Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction used in organic chemistry to synthesize carbon-carbon bonds .

N-Type Polymers for All-Polymer Solar Cells

This compound has been used in the preparation of N-type polymers for all-polymer solar cells . These solar cells are a type of organic solar cell that uses organic materials to absorb light and convert it into electricity .

Development of Potent and Selective mTOR Kinase Inhibitors

(2-(Cyclohexyloxy)phenyl)boronic acid has been used in the synthesis of a novel series of potent and selective mTOR kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .

Fluorescent Sensors for Catechol and Its Amino-Derivatives

Boronic acids, including (2-(Cyclohexyloxy)phenyl)boronic acid, have been used in the development of fluorescent sensors for catechol and its amino-derivatives . These sensors can be used in various applications, including environmental monitoring and medical diagnostics .

作用机制

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium

Biochemical Pathways

In general, boronic acids are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Result of Action

In general, the result of its action in suzuki-miyaura cross-coupling reactions would be the formation of a new carbon-carbon bond .

Action Environment

It’s known that the conditions of suzuki-miyaura cross-coupling reactions, such as temperature and the presence of a palladium catalyst, can significantly impact the reaction’s success .

安全和危害

未来方向

Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions of “(2-(Cyclohexyloxy)phenyl)boronic acid” and other boronic acids could involve further exploration in these areas.

属性

IUPAC Name |

(2-cyclohexyloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBLZMXOCYWQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655549 |

Source

|

| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313760-77-8 |

Source

|

| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)

![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)